Ethyl 5-Cyanopyridine-3-acetate

Beschreibung

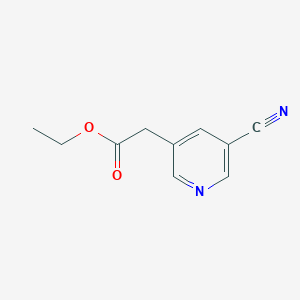

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H10N2O2 |

|---|---|

Molekulargewicht |

190.20 g/mol |

IUPAC-Name |

ethyl 2-(5-cyanopyridin-3-yl)acetate |

InChI |

InChI=1S/C10H10N2O2/c1-2-14-10(13)4-8-3-9(5-11)7-12-6-8/h3,6-7H,2,4H2,1H3 |

InChI-Schlüssel |

ZSRXKWXXJNPHAP-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)CC1=CC(=CN=C1)C#N |

Herkunft des Produkts |

United States |

Reaction Mechanisms and Chemical Transformations of Ethyl 5 Cyanopyridine 3 Acetate

Mechanistic Elucidation of Pyridine (B92270) Ring Formation

The construction of the polysubstituted pyridine ring of Ethyl 5-Cyanopyridine-3-acetate is often achieved through multi-component reactions that proceed via well-established mechanistic pathways. These syntheses typically build the ring system through a sequence of carbon-carbon and carbon-nitrogen bond-forming steps.

A common strategy for constructing substituted pyridines involves a tandem sequence initiated by a Knoevenagel condensation followed by a Michael addition. The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group to a carbonyl, which is then followed by a dehydration reaction to form a C=C bond. chem-soc.si

In a typical synthesis leading to a structure analogous to this compound, an aldehyde reacts with a compound containing an active methylene group, such as ethyl cyanoacetate (B8463686). organic-chemistry.orggoogle.com This reaction is often catalyzed by a weak base. The resulting α,β-unsaturated product is a key intermediate. This intermediate is a Michael acceptor, and subsequent conjugate addition (Michael addition) by a suitable nucleophile, such as an enamine, sets the stage for ring formation. uoanbar.edu.iq This tandem Knoevenagel condensation-Michael addition approach is a powerful tool for creating complex molecules from simple precursors. mdpi.com

For instance, the reaction of an aldehyde with ethyl cyanoacetate, catalyzed by a base like diisopropylethylammonium acetate (B1210297) (DIPEAc), generates a cyanoacrylate derivative. organic-chemistry.org This is followed by the addition of an enamine, which attacks the electrophilic double bond of the cyanoacrylate.

Following the initial intermolecular bond-forming reactions, the resulting open-chain intermediate undergoes intramolecular cyclization to form a dihydropyridine (B1217469) ring. This step involves the nucleophilic attack of an amine or an enamine-derived nitrogen onto a carbonyl or cyano group within the same molecule. mdpi.com

The final step in the formation of the pyridine ring is aromatization. This is a crucial driving force for the reaction sequence and typically occurs through the elimination of a small molecule, such as water or an alcohol. This process converts the unstable dihydropyridine intermediate into the highly stable aromatic pyridine ring system. mdpi.com A plausible mechanism involves the initial formation of an intermediate via Michael addition, which then undergoes intramolecular cyclocondensation to form the six-membered ring, followed by elimination to achieve aromatization. wikipedia.org

Reactivity of Functional Groups within the this compound Scaffold

The chemical behavior of this compound is dictated by the reactivity of its three main components: the pyridine ring, the nitrile (cyano) group, and the ethyl ester group.

The pyridine ring, particularly when substituted with electron-withdrawing groups like the cyano group, is susceptible to nucleophilic aromatic substitution (SNAr). The π-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, makes it reactive towards nucleophiles, especially at the positions ortho and para (C2, C4, C6) to the nitrogen. uoanbar.edu.iq The presence of the cyano group further activates the ring for such attacks. For example, a halogen atom on a pyridine ring that is also substituted with a cyano group is readily displaced by various nucleophiles, including oxygen, nitrogen, and sulfur nucleophiles. google.com This high reactivity allows for the introduction of a wide range of functional groups onto the pyridine core.

Examples of Nucleophilic Substitution on Activated Cyano-Heterocycles

| Nucleophile | Reagent Example | Product Type | Reference |

|---|---|---|---|

| Oxygen | Sodium methoxide | Methoxy derivative | google.com |

| Nitrogen | Secondary amines (e.g., morpholine) | Amino derivative | google.com |

| Sulfur | Mercaptoethanol | Thioether derivative | google.com |

| Sulfur | Thiourea | Thione derivative | google.com |

The nitrile group (-C≡N) is a versatile functional group that can be reduced to a primary amine (-CH2NH2). This transformation is valuable for introducing a basic aminoethyl side chain. The key challenge is often the selective reduction of the nitrile in the presence of the ester group, which is also susceptible to reduction.

Several methods achieve this selectivity:

Catalytic Hydrogenation: This is a common and effective method. Catalysts like Raney Nickel, Palladium on carbon (Pd/C), or Platinum are used with hydrogen gas. wikipedia.org These conditions are generally mild enough to leave the ester group intact. wikipedia.orgnih.gov

Chemical Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH4) will reduce both the nitrile and the ester. pearson.comacs.org However, milder or more specialized reagents can be used for selective reduction. Diisobutylaluminum hydride (DIBALH) can reduce nitriles to aldehydes upon hydrolysis, offering a different reaction pathway. acs.org Other modern reagents, such as ammonia (B1221849) borane (B79455) or systems based on cobalt or ruthenium catalysts, also provide high yields and chemoselectivity for nitrile reduction. acs.org

Selective Reduction of Nitriles in the Presence of Esters

| Reagent/System | Product | Selectivity Notes | Reference |

|---|---|---|---|

| H₂ / Raney Ni | Primary Amine | Good selectivity for nitrile over ester. | wikipedia.org |

| H₂ / Pd/C | Primary Amine | Good selectivity for nitrile over ester. | wikipedia.org |

| LiAlH₄ | Primary Amine | Reduces both nitrile and ester. Not selective. | acs.org |

| Ammonia Borane | Primary Amine | Reduces nitriles in the presence of many functional groups. | acs.org |

The oxidation of this compound can occur at the pyridine nitrogen or the ester group, depending on the conditions.

Pyridine Ring Oxidation: The pyridine nitrogen contains a lone pair of electrons and can be oxidized to form a pyridine N-oxide. This is typically achieved using peroxy acids (e.g., m-CPBA) or hydrogen peroxide. organic-chemistry.orgwikipedia.org The presence of electron-withdrawing groups, such as the cyano and ester groups in the target molecule, deactivates the ring, making oxidation more difficult but directing it to the nitrogen atom. mdpi.com The resulting N-oxide is a valuable intermediate for further functionalization of the pyridine ring. wikipedia.org For example, 3-cyanopyridine (B1664610) can be oxidized with hydrogen peroxide to give 3-cyanopyridine N-oxide. google.comwikipedia.org

Ester Moiety Oxidation: The ester group itself is generally stable to oxidation. However, under forcing conditions, the ethyl group can be oxidized. The oxidation of ethyl acetate, a related simple ester, can proceed through intermediates like ethanol (B145695) and acetic acid before complete oxidation to carbon dioxide and water. This suggests that under strong oxidative conditions, the ester side chain could undergo degradation.

Tautomeric Equilibria and Dynamic Conformational Analysis

Research specifically detailing the tautomeric equilibria and dynamic conformational analysis of this compound is not extensively documented in publicly accessible scientific literature. However, based on the general chemical principles of related structures, a theoretical discussion can be put forth.

It is plausible that this compound could exhibit keto-enol tautomerism, a common phenomenon in compounds bearing a carbonyl group adjacent to a carbon atom with at least one hydrogen. The ethyl acetate moiety contains an α-hydrogen that could potentially participate in such an equilibrium. The two potential tautomeric forms would be the keto form (this compound) and the enol form (Ethyl 3-hydroxy-3-(5-cyanopyridin-3-yl)acrylate). The equilibrium would typically favor the more stable keto form due to the greater strength of the carbon-oxygen double bond compared to the carbon-carbon double bond.

Factors that could influence this equilibrium include the solvent, temperature, and pH. In polar aprotic solvents, the keto form is generally favored. However, in protic solvents capable of hydrogen bonding, the enol form might be stabilized.

Conformational analysis of this compound would involve the study of the spatial arrangement of its atoms, which can be interconverted by rotation about single bonds. The key rotatable bonds would be the C3-C(acetate) bond and the bonds within the ethyl acetate side chain. The rotation around the bond connecting the pyridine ring to the acetate side chain would determine the orientation of the ester group relative to the pyridine ring. Different conformers would have varying steric and electronic interactions, leading to different energy levels.

Computational modeling techniques, such as Density Functional Theory (DFT), could provide valuable insights into the relative energies of the different tautomers and conformers, the energy barriers for their interconversion, and the preferred geometric parameters. Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy at varying temperatures could potentially be used to study the dynamic conformational changes and the presence of any significant population of the enol tautomer.

Without dedicated experimental or computational studies on this compound, any discussion on its tautomeric and conformational behavior remains speculative.

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 5 Cyanopyridine 3 Acetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton (¹H) and Carbon-¹³ (¹³C) NMR for Structural Assignment

The structural assignment of Ethyl 5-Cyanopyridine-3-acetate is definitively achieved through the analysis of its ¹H and ¹³C NMR spectra. In a typical ¹H NMR spectrum, the protons on the pyridine (B92270) ring would appear as distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons of the ethyl ester group would be observed as a quartet (for the -CH₂- group) and a triplet (for the -CH₃ group) in the upfield region, with their coupling providing clear evidence of the ethyl fragment.

The ¹³C NMR spectrum complements the proton data by showing signals for each unique carbon atom in the molecule. The carbon atom of the cyano group (C≡N) is expected to resonate in the range of 115-125 ppm. wisc.edu The carbonyl carbon of the ester group would appear significantly downfield, typically between 160-175 ppm. wisc.edu The carbons of the pyridine ring would have characteristic shifts in the aromatic region (120-150 ppm), and the ethyl group carbons would be found in the upfield region.

For derivatives, such as substituted cyanopyridinones, ¹H NMR spectra can reveal features like keto-enol tautomerism, where distinct peaks for protons in different tautomeric forms may be observed. nih.gov For instance, in some 2-chloro-cyanopyridine derivatives, the aromatization of the pyridine ring leads to a downfield shift of the pyridine proton signal to around δ 8.83 ppm. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This table is based on typical chemical shift values for similar functional groups and structures.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Pyridine H-2 | ~9.2 | ~153 |

| Pyridine H-4 | ~8.5 | ~140 |

| Pyridine H-6 | ~9.0 | ~155 |

| Cyano (C≡N) | - | ~117 |

| Carbonyl (C=O) | - | ~164 |

| Methylene (B1212753) (-O-CH₂-) | ~4.4 (quartet) | ~62 |

| Methyl (-CH₃) | ~1.4 (triplet) | ~14 |

| Pyridine C-3 | - | ~130 |

Two-Dimensional NMR Techniques (e.g., HSQC)

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are powerful for confirming structural assignments. An HSQC experiment correlates the signals of protons with their directly attached carbon atoms. This would allow for the unambiguous assignment of each proton signal on the pyridine ring to its corresponding carbon atom. For this compound, an HSQC spectrum would show cross-peaks connecting the signals of H-2, H-4, and H-6 to their respective carbon atoms (C-2, C-4, and C-6). Similarly, it would confirm the connectivity of the methylene and methyl protons of the ethyl group to their respective carbons. This technique is invaluable for distinguishing between isomers and confirming the precise substitution pattern on the pyridine ring. nd.edu

Vibrational Spectroscopy (Infrared - IR) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its structure.

The most prominent peaks would include:

A sharp, strong absorption band around 2215-2235 cm⁻¹ , which is characteristic of the C≡N (nitrile) stretching vibration. nih.gov

A strong, sharp peak in the region of 1730-1750 cm⁻¹ , corresponding to the C=O (carbonyl) stretch of the ethyl ester. libretexts.org

Absorptions in the 1000-1300 cm⁻¹ range, particularly a strong band around 1240 cm⁻¹ , indicating the C-O single bond stretching of the ester group. libretexts.org

Multiple bands in the 1450-1600 cm⁻¹ region due to the C=C and C=N stretching vibrations of the aromatic pyridine ring.

Absorptions just under 3000 cm⁻¹ from the C-H stretching of the ethyl group's aliphatic carbons. libretexts.org

The presence and specific positions of these bands provide a molecular fingerprint, confirming the coexistence of the cyano, ester, and pyridine functionalities within the same structure.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Nitrile | C≡N | ~2230 |

| Ester Carbonyl | C=O | ~1740 |

| Ester C-O Stretch | C-O | ~1240 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound (C₉H₈N₂O₂), the molecular weight is 176.17 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺) at m/z 176.

Electron ionization (EI) would cause the molecule to fragment in a predictable manner. A common fragmentation pathway for ethyl esters is the loss of an ethanol (B145695) molecule (CH₃CH₂OH, mass 46), which would result in a significant peak at m/z 130. asianpubs.org Another expected fragmentation is the loss of the ethoxy group (-OCH₂CH₃, mass 45) to give a peak at m/z 131. nih.gov Further fragmentation could involve the loss of carbon monoxide (CO, mass 28) or hydrogen cyanide (HCN, mass 27) from the ring structure. asianpubs.org

GC-MS data for Ethyl 5-cyanopyridine-3-carboxylate indicates major peaks at m/z values of 131, 103, and 76, which correspond to key fragments of the molecule. nih.gov

Table 3: Predicted Mass Spectrometry Data for Ethyl 5-Cyanopyridine-3-carboxylate

| Adduct/Fragment | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₉H₉N₂O₂]⁺ | 177.07 |

| [M+Na]⁺ | [C₉H₈N₂O₂Na]⁺ | 199.05 |

| Molecular Ion [M]⁺ | [C₉H₈N₂O₂]⁺ | 176.06 |

Predicted m/z values are based on monoisotopic mass. uni.lu

Chromatographic Methods for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound and for monitoring the progress of its synthesis. Due to the aromatic nature of the compound, reversed-phase HPLC is the most common approach.

A typical HPLC method would involve:

Stationary Phase: A C18 (octadecylsilyl) column, which is a nonpolar stationary phase suitable for separating moderately polar organic compounds.

Mobile Phase: A gradient elution using a mixture of a polar organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape).

Detection: A UV detector set at a wavelength where the pyridine ring exhibits strong absorbance, typically in the range of 250-280 nm.

The retention time of the compound under specific conditions is a characteristic property. Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. This technique can detect and quantify trace impurities, unreacted starting materials, or side products, making it essential for quality control. For related compounds like Ethyl 5-chloro-3-cyanopyridine-2-carboxylate, HPLC is a standard analytical method offered by chemical suppliers to ensure product quality. bldpharm.com

Gas Chromatography (GC)

Gas Chromatography is an essential technique for separating and analyzing volatile compounds. When coupled with a mass spectrometer (GC-MS), it provides not only the retention time of a compound under specific chromatographic conditions but also its mass spectrum, which offers a fragmentation pattern that is often unique to the molecule, acting as a molecular fingerprint.

For this compound, GC-MS analysis is a primary method for its identification and purity assessment. The National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center includes a reference mass spectrum for this compound, obtained via GC-MS. nih.gov While the specific chromatographic conditions used to acquire the spectrum are not detailed in the summary, the resulting mass spectrometry data is a key identifier.

Research Findings:

The electron ionization (EI) mass spectrum of this compound is characterized by a specific fragmentation pattern. The most significant peaks observed in the mass spectrum are crucial for its identification.

| Property | Value | Source |

|---|---|---|

| NIST Number | 410031 | nih.gov |

| Top Peak (m/z) | 131 | nih.gov |

| 2nd Highest Peak (m/z) | 103 | nih.gov |

| 3rd Highest Peak (m/z) | 76 | nih.gov |

Although the exact parameters for this compound are not publicly available, analysis of related pyridine carboxylates, such as ethyl nicotinate, is commonly performed using chiral supercritical fluid chromatography (chiral-SFC), a technique related to GC. researchgate.net For routine analysis, typical GC methods for similar aromatic esters would likely involve a capillary column with a non-polar or medium-polarity stationary phase, a temperature-programmed oven to ensure good separation, and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection. scielo.org.co

X-ray Diffraction for Solid-State Structure Determination (for crystalline forms/derivatives)

X-ray Diffraction (XRD) is an indispensable tool for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. mdpi.com It provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a compound's physical properties and its interactions in a biological or material context.

As of this writing, a single-crystal X-ray diffraction structure for this compound has not been reported in publicly accessible crystallographic databases. However, the structures of several closely related cyanopyridine derivatives have been extensively studied, providing valuable insight into the packing and intermolecular interactions that can be expected for this class of compounds.

Research Findings on Derivatives:

The study of simple cyanopyridines, such as 4-cyanopyridine (B195900), reveals key structural motifs. In its crystalline form, 4-cyanopyridine molecules arrange in an antiparallel, coplanar fashion, forming stacked layers. d-nb.info This arrangement is influenced by π-π stacking interactions. The crystallographic data for 4-cyanopyridine provides a foundational understanding of the solid-state behavior of this heterocyclic system.

| Parameter | Value | Source |

|---|---|---|

| Compound | 4-Cyanopyridine | chemicalbook.com |

| Molecular Formula | C₆H₄N₂ | chemicalbook.com |

| Melting Point | 76-79 °C | chemicalbook.com |

| Crystal System | Monoclinic | d-nb.info |

| Space Group | P2₁/c | d-nb.info |

More complex derivatives have also been synthesized and their structures elucidated by XRD. For instance, studies on various 2-amino-3-cyanopyridine (B104079) derivatives confirm their molecular structures through IR, NMR, and mass spectral data, with crystallization from solvents like ethanol or DMF being a common purification step preceding analysis. scielo.org.coresearchgate.net In one detailed study, the crystal structure of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, a complex ester derivative, was determined to be in the monoclinic P2₁/n space group, with its structure stabilized by weak C—H⋯O hydrogen bonds. nih.gov The analysis of such structures is critical for fields like drug design, where understanding the precise geometry and potential for hydrogen bonding is paramount. mdpi.comnih.gov

Computational Chemistry Investigations of Ethyl 5 Cyanopyridine 3 Acetate

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, offering precise predictions of molecular properties based on the principles of quantum mechanics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and determining energetic properties. For molecules similar to Ethyl 5-Cyanopyridine-3-acetate, DFT calculations, often using the B3LYP functional with a basis set like 6-311+G(d,p), are employed to predict structural parameters. These theoretical calculations of bond lengths and angles can be compared with experimental data from X-ray crystallography to validate the computational model.

For instance, in a study on the related compound ethyl 5-amino-2-bromoisonicotinate, the molecular structure was optimized using DFT. The total interaction energy, broken down into electrostatic, polarization, dispersion, and repulsion components, can also be calculated to understand intermolecular forces.

Table 1: Illustrative Comparison of Selected Theoretical and Experimental Structural Parameters for a Pyridine (B92270) Derivative

| Parameter | Bond | Theoretical Value (DFT/B3LYP) | Experimental Value (X-ray) |

|---|---|---|---|

| Bond Length | C-C (ring) | 1.38 Å | 1.39 Å |

| Bond Length | C-N (ring) | 1.34 Å | 1.35 Å |

| Bond Angle | C-N-C (ring) | 117.5° | 117.8° |

| Bond Angle | N-C-C (ring) | 123.5° | 123.2° |

Note: Data is representative of typical comparisons for pyridine derivatives and not specific to this compound.

The analysis of a molecule's Potential Energy Surface (PES) provides critical information about its conformational stability. By systematically rotating specific dihedral angles, researchers can map the energy landscape to identify the most stable conformers (energy minima) and the energy barriers between them (transition states). nih.gov

For this compound, a PES scan would typically involve the rotation around the C-C bond connecting the ethyl acetate (B1210297) side chain to the pyridine ring and the C-O bond within the ester group. This analysis reveals the rotational barriers and the preferred spatial orientation of the side chain relative to the pyridine ring. Such studies can be performed in both the gas phase and in various solvents to understand how the environment affects conformational preference. nih.gov

Molecular Reactivity Descriptors

Molecular reactivity descriptors are concepts derived from DFT that help predict how and where a molecule will react.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating the molecule's electrophilic nature. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical stability and reactivity. A large energy gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more polarizable and reactive. nih.gov For pyridine derivatives, the HOMO is often delocalized over the electron-rich ring system, while the LUMO may be centered on specific substituents. materialsciencejournal.org

Table 2: Representative Frontier Molecular Orbital Energies and Energy Gap for a Cyanopyridine Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.8 eV |

| ELUMO | -2.7 eV |

| Energy Gap (ΔE) | 4.1 eV |

Note: Values are illustrative based on data for similar compounds like ethyl 5-amino-2-bromoisonicotinate and serve as an example.

Global reactivity descriptors are calculated from the energies of the frontier orbitals to quantify different aspects of a molecule's reactivity. mdpi.com

Chemical Potential (μ) and Electronegativity (χ) : These related terms measure the tendency of electrons to escape from a system. They are calculated as μ = -χ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η) : This descriptor measures the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap. It is calculated as η = (ELUMO - EHOMO) / 2.

Chemical Softness (S) : The reciprocal of hardness (S = 1/η), softness indicates how easily a molecule's electron cloud can be polarized.

Electrophilicity Index (ω) : This index quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η).

These descriptors provide a quantitative basis for comparing the reactivity of different molecules. mdpi.comnih.gov

Table 3: Calculated Global Reactivity Descriptors (Illustrative Values)

| Descriptor | Value |

|---|---|

| Chemical Potential (μ) | -4.75 eV |

| Electronegativity (χ) | 4.75 eV |

| Chemical Hardness (η) | 2.05 eV |

| Chemical Softness (S) | 0.49 eV⁻¹ |

| Electrophilicity Index (ω) | 5.52 eV |

Note: These values are calculated using the illustrative HOMO/LUMO energies from Table 2.

Theoretical Mechanistic Studies of Reactions Involving this compound

Computational chemistry is invaluable for elucidating reaction mechanisms. Theoretical studies can map the entire reaction pathway for the synthesis or transformation of this compound. mdpi.commdpi.com For example, the synthesis of the pyridine ring often involves a multi-component reaction, such as a Hantzsch-type synthesis or a Michael addition followed by cyclization and aromatization. rsc.orgnih.gov

A theoretical mechanistic study would involve calculating the energies of all reactants, intermediates, transition states, and products. By identifying the transition state with the highest energy, chemists can determine the rate-limiting step of the reaction. This analysis can also explain the regioselectivity and stereoselectivity of a reaction by comparing the energy barriers of different possible pathways. mdpi.com For instance, a plausible mechanism for the formation of a cyanopyridone from ethyl cyanoacetate (B8463686) involves condensation, Michael addition, cyclization, and elimination, all of which can be modeled computationally to validate the proposed steps. nih.gov

Role of Ethyl 5 Cyanopyridine 3 Acetate As a Versatile Synthetic Intermediate

Precursor in Heterocyclic Synthesis

The reactivity of the cyano and ethyl acetate (B1210297) groups, combined with the pyridine (B92270) core, makes ethyl 5-cyanopyridine-3-acetate an ideal precursor for constructing more complex heterocyclic systems.

This compound is instrumental in synthesizing functionalized pyridone and dihydropyridine (B1217469) derivatives. These structures are core components of many biologically active molecules. The synthesis often involves multicomponent reactions, which are efficient and allow for the creation of diverse molecular libraries. For example, a one-pot, four-component reaction using ethyl cyanoacetate (B8463686), an aldehyde, an acetophenone (B1666503), and ammonium (B1175870) acetate can produce highly substituted 3-cyanopyridones. nih.gov This method is often more efficient than sequential, two-step processes. nih.gov

Similarly, 3-cyano-2-pyridone derivatives can be synthesized through a one-pot reaction of cyanoacetohydrazide with activated nitrile substrates like ethyl cyanoacetate and aromatic aldehydes. rsc.org This reaction proceeds through a cascade of events including Knoevenagel condensation, Michael addition, and intramolecular cyclization. rsc.org Dihydropyridine derivatives, which are closely related, can also be accessed through similar synthetic strategies. orientjchem.org

Table 1: Examples of Pyridone and Dihydropyridine Synthesis

| Starting Materials | Reagents/Conditions | Product Type |

| Ethyl cyanoacetate, Benzaldehydes, Acetophenones, Ammonium acetate | Heat (110°C), solvent-free | 3-Cyanopyridones nih.gov |

| Cyanoacetohydrazide, Ethyl cyanoacetate, Aromatic aldehydes | Piperidine (B6355638), Water/Ethanol (B145695) | N-amino-3-cyano-2-pyridone derivatives rsc.org |

| Chalcones, Ethyl cyanoacetate | Piperidine, Ethanol | Dihydropyridine-3-carboxylate orientjchem.org |

This compound serves as a key building block for annulated pyridine systems, where another ring is fused to the pyridine core. A prominent example is the synthesis of pyrido[2,3-d]pyrimidines, which are known for their wide range of biological activities, including as anticancer agents. documentsdelivered.comnih.gov

The synthesis of these fused systems often starts with the construction of a polysubstituted pyridine ring, which is then cyclized to form the desired bicyclic structure. For instance, 7-amino-5-aryl-6-cyanopyrido[2,3-d]pyrimidines can be prepared in a one-pot reaction from 6-aminouracil, an appropriate aldehyde, and ethyl cyanoacetate. documentsdelivered.com The resulting pyridopyrimidine can be further modified to create more complex derivatives. documentsdelivered.com

Table 2: Synthesis of Pyrido[2,3-d]pyrimidines

| Starting Pyridine Derivative | Reagents for Annulation | Resulting Fused System |

| 6-Amino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles | Formic acid/H2SO4 | Tetrahydropyrido[2,3-d]pyrimidine-4,7-dione nih.gov |

| 6-Amino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles | Acetic anhydride | 2-Methyl-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione nih.gov |

| 6-Amino-1,2,3,4-tetrahydro-2,4-dioxopyrimidine, Aldehyde, Ethyl cyanoacetate | One-pot reaction | 7-Oxo-5-aryl-6-cyanopyrido[2,3-d]pyrimidine documentsdelivered.com |

Quinolones are a major class of synthetic antibacterial agents. vcu.edu The synthesis of the quinolone core often involves the cyclization of an aniline (B41778) derivative with a β-ketoester or a related compound. mdpi.com While not a direct precursor in the classical sense, the pyridine-based structures derived from this compound can be considered as aza-analogs of quinolones, where a carbon atom in the benzene (B151609) ring of the quinolone is replaced by a nitrogen atom. The synthetic methodologies used to create pyridones and dihydropyridines from this compound are analogous to some of the key steps in modern quinolone synthesis, such as the Gould-Jacobs reaction. mdpi.com The functional groups on the pyridine ring derived from this compound provide handles for further chemical modifications, similar to how the quinolone scaffold is modified to enhance its biological properties. nih.gov

Building Block for Agrochemical Research

The pyridine ring is a common feature in many agrochemicals due to its biological activity. This compound serves as a valuable intermediate in the synthesis of novel compounds for agrochemical research. The development of new insecticides, herbicides, and fungicides often relies on the creation of diverse libraries of heterocyclic compounds for screening. The versatility of this compound in generating various substituted pyridine and fused pyridine systems makes it a useful tool in this field. For instance, the synthesis of 2-methyl-5-ethyl-pyridine (MEP), a key intermediate for certain agrochemicals, has been explored through various routes. researchgate.net While not directly synthesized from this compound, the underlying pyridine chemistry is relevant.

Intermediate in the Synthesis of Nicotinic Acid and Related Compounds

Nicotinic acid (niacin or vitamin B3) and its amide, nicotinamide (B372718), are essential nutrients and important industrial chemicals. google.comresearchgate.net One of the major industrial routes to nicotinic acid involves the oxidation of a substituted pyridine, such as 3-methylpyridine (B133936) or 5-ethyl-2-methylpyridine. researchgate.netmdpi.com Another significant pathway is the ammoxidation of 3-methylpyridine to 3-cyanopyridine (B1664610), which is then hydrolyzed to nicotinamide or nicotinic acid. mdpi.com

This compound, containing a 3-cyano group, can be seen as a functionalized precursor to nicotinic acid derivatives. The cyano group can be hydrolyzed to a carboxylic acid, and the ester group at the 3-position can also be hydrolyzed and subsequently decarboxylated to yield the nicotinic acid core. google.com This makes it a potential, albeit more complex, starting material for the synthesis of specialized nicotinic acid analogs for pharmaceutical or other applications. nih.gov

Potential in Advanced Materials Precursors (e.g., Optoelectronic Materials, OLEDs)

The conjugated π-system of the pyridine ring makes it an attractive component for advanced materials, particularly in the field of optoelectronics. Pyridine-containing polymers and small molecules have been investigated for use in organic light-emitting diodes (OLEDs), organic solar cells, and other electronic devices. researchgate.net The presence of both electron-withdrawing (cyano) and electron-donating (ester) groups on the pyridine ring of this compound can be exploited to tune the electronic properties of the resulting materials.

Derivatives of this compound can be used to synthesize conjugated polymers and fluorescent materials. researchgate.net The functional groups allow for polymerization and for the introduction of other chromophores to create materials with specific absorption and emission characteristics. For example, quinoline (B57606) derivatives, which share structural similarities with the compounds derived from this compound, have been studied for their potential in creating conjugated polymers with desirable electronic and optoelectronic properties. brieflands.com

Future Research Directions and Emerging Trends

Development of Novel and Highly Efficient Synthetic Pathways

The quest for more effective methods to synthesize substituted pyridines is a central theme in modern organic chemistry. mdpi.com Traditional synthetic routes often involve harsh conditions and the use of toxic chemicals, which can be detrimental to the environment and human health. benthamdirect.comresearchgate.net Consequently, a significant push is being made toward developing novel, highly efficient, and environmentally benign synthetic pathways.

One promising approach is the use of one-pot multicomponent reactions, which reduce the number of synthetic steps, minimize waste, and can lead to higher yields. benthamdirect.comresearchgate.netmdpi.com For instance, a one-pot, four-component reaction involving appropriately substituted benzaldehydes and acetophenones with ethyl cyanoacetate (B8463686) and ammonium (B1175870) acetate (B1210297) has been shown to be an efficient, time-saving method for synthesizing related 3-cyanopyridone structures. mdpi.com Another innovative strategy is the metal-free [3+3] annulation reaction between β-enaminonitriles and β,β-dichloromethyl peroxides, offering a mild and practical alternative to traditional methods. mdpi.com These approaches exemplify the move towards cleaner, simpler, and more atom-economical processes in chemical manufacturing. researchgate.net

Advanced Mechanistic Elucidations Using Modern Techniques

A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic protocols. Future research will increasingly rely on advanced analytical techniques to unravel the intricate details of how ethyl 5-cyanopyridine-3-acetate and its derivatives are formed. Techniques such as in-situ Fourier-transform infrared (FT-IR) spectroscopy, and both 1H and 13C nuclear magnetic resonance (NMR) spectroscopy are instrumental in identifying reaction intermediates and understanding the structural nuances of the synthesized compounds. researchgate.netnih.gov

For example, detailed NMR analysis has been used to confirm the structure of novel cyanopyridine derivatives, while FT-IR helps to identify key functional groups and track the progress of the reaction. nih.gov Furthermore, computational tools like Density Functional Theory (DFT) calculations are becoming indispensable for confirming reaction mechanisms and predicting the stability and reactivity of different molecular structures. rsc.org These advanced methods provide a deeper insight that is crucial for designing more efficient and selective synthetic routes.

Integration with Automation and Self-Driving Laboratories for Reaction Optimization

The integration of automation and artificial intelligence is heralding a new era in chemical research, often referred to as "self-driving laboratories" (SDLs). chemrxiv.orgnih.govacs.org These automated systems can perform high-throughput experimentation (HTE), rapidly screening a vast array of reaction conditions to identify optimal parameters for yield, purity, and efficiency. nih.govacs.org

SDLs combine automated hardware for chemical handling and analysis with sophisticated software and machine learning algorithms for data-driven decision-making. chemrxiv.orgacs.org This closed-loop workflow, encompassing design, make, test, and analyze (DMTA) stages, can significantly accelerate the discovery and optimization of synthetic routes for molecules like this compound. nih.gov By automating routine tasks, SDLs free up researchers to focus on more complex problem-solving and innovation, while also improving reproducibility and generating large, high-quality datasets. nih.govnih.gov

Exploration of New Catalytic Systems for Sustainable Transformations

The development of sustainable chemical processes is a paramount goal for the chemical industry. A key focus is the exploration of new catalytic systems that are both highly efficient and environmentally friendly. benthamdirect.comnumberanalytics.com This includes a shift away from traditional harsh and toxic reagents towards greener alternatives. researchgate.net

Novel catalytic systems being investigated include:

Ionic Liquids (ILs): These compounds are gaining attention as sustainable alternatives because they are non-volatile, can act as both solvents and catalysts, and are often recyclable. benthamdirect.comresearchgate.net

Nanocatalysts: These materials offer high surface area and can be designed for specific reactions, leading to safe, clean, and high-yielding processes. researchgate.net Magnetically recoverable nanocatalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused multiple times. rsc.org

Transition Metal Catalysts: While some transition metals are precious, research is ongoing to develop catalysts based on more earth-abundant and less toxic metals. numberanalytics.com Palladium-catalyzed cross-coupling reactions, for instance, are widely used for creating substituted pyridines. numberanalytics.com

The use of microwave and ultrasound radiation in conjunction with these catalytic systems is also being explored to create more eco-friendly reaction conditions. researchgate.net

Expanding Applications in Specialized Chemical Synthesis and Materials Science

The unique structural features of this compound, particularly the presence of the pyridine (B92270) ring and cyano group, make it a versatile building block for a wide range of applications. mdpi.com The pyridine framework is a common feature in pharmaceuticals, agrochemicals, and functional materials. mdpi.com

Future research is expected to expand its use in:

Medicinal Chemistry: Cyanopyridine derivatives have shown promise as inhibitors of various enzymes, such as PIM-1 kinase, which is implicated in cancer. nih.govnih.govacs.org The ability to modify the core structure allows for the synthesis of novel compounds with potential therapeutic benefits, including anticancer and antibacterial properties. rsc.orgresearchgate.netacs.org

Materials Science: The nitrogen atom in the pyridine ring and the cyano group can coordinate with metal ions, making these compounds suitable for creating metal-organic frameworks (MOFs) and other coordination polymers. mdpi.comnumberanalytics.com Additionally, some 3-cyanopyridine (B1664610) derivatives exhibit interesting photophysical properties like aggregation-induced emission (AIE), which could be harnessed for applications in sensors and imaging. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.